(Tyr0)-C-Peptide (dog)

Description

Properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C146H234N38O51/c1-66(2)52-91(132(221)171-89(34-42-102(149)187)144(233)184-51-25-28-100(184)139(228)179-93(54-68(5)6)131(220)162-77(21)121(210)174-94(55-69(7)8)133(222)166-84(37-45-110(196)197)124(213)157-64-105(190)159-76(20)120(209)173-95(56-70(9)10)135(224)172-90(145(234)235)35-43-103(150)188)164-107(192)62-154-104(189)61-156-123(212)83(36-44-109(194)195)163-108(193)65-158-138(227)99-27-24-50-183(99)143(232)78(22)160-106(191)63-155-119(208)75(19)161-130(219)92(53-67(3)4)175-126(215)86(38-46-111(198)199)169-142(231)118(74(17)18)182-137(226)98(60-115(206)207)178-125(214)82(26-23-49-153-146(151)152)168-140(229)116(72(13)14)180-128(217)85(33-41-101(148)186)167-134(223)96(57-71(11)12)176-136(225)97(59-114(204)205)177-127(216)87(39-47-112(200)201)170-141(230)117(73(15)16)181-129(218)88(40-48-113(202)203)165-122(211)81(147)58-79-29-31-80(185)32-30-79/h29-32,66-78,81-100,116-118,185H,23-28,33-65,147H2,1-22H3,(H2,148,186)(H2,149,187)(H2,150,188)(H,154,189)(H,155,208)(H,156,212)(H,157,213)(H,158,227)(H,159,190)(H,160,191)(H,161,219)(H,162,220)(H,163,193)(H,164,192)(H,165,211)(H,166,222)(H,167,223)(H,168,229)(H,169,231)(H,170,230)(H,171,221)(H,172,224)(H,173,209)(H,174,210)(H,175,215)(H,176,225)(H,177,216)(H,178,214)(H,179,228)(H,180,217)(H,181,218)(H,182,226)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,234,235)(H4,151,152,153)/t75-,76-,77-,78-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,116-,117-,118-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBFKNUPKZNOQN-OXGDOWBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C146H234N38O51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3337.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of (Tyr⁰)-C-Peptide in Dogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-peptide, a cleavage product of proinsulin processing, has emerged from being considered a mere biomarker of insulin secretion to a biologically active peptide with significant physiological functions. In canine research and veterinary medicine, understanding its role is crucial for elucidating the pathophysiology of diabetes mellitus and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the function of C-peptide in dogs, with a specific focus on the utility of its synthetic analog, (Tyr⁰)-C-Peptide. This modified peptide, which incorporates a tyrosine residue at the N-terminus, offers enhanced stability and detectability, rendering it an invaluable tool for experimental studies. This document details the known signaling pathways, summarizes quantitative physiological data, and outlines key experimental protocols relevant to the study of C-peptide in canines.

Introduction to Canine C-Peptide and (Tyr⁰)-C-Peptide

Canine C-peptide is a 31-amino acid peptide that is co-secreted in equimolar amounts with insulin from the pancreatic β-cells[1][2]. For a long time, it was believed to be biologically inert. However, accumulating evidence now indicates that C-peptide exerts a range of physiological effects, particularly in the context of diabetes and its complications[1][3][4].

(Tyr⁰)-C-Peptide is a chemically modified version of canine C-peptide where a tyrosine residue has been added to the N-terminus[5][6]. This modification serves two primary purposes in a research setting:

-

Enhanced Stability and Biological Activity : The addition of the tyrosine residue is suggested to enhance the peptide's stability and biological activity, making it more suitable for in vitro and in vivo experimental applications[5].

-

Improved Detection : The tyrosine residue facilitates easier and more sensitive detection in various immunoassays and allows for radioiodination for receptor-binding studies[5].

Due to these advantages, (Tyr⁰)-C-Peptide is a critical research tool for investigating the physiological functions of C-peptide in dogs, from studies on insulin biosynthesis to its potential therapeutic applications in canine diabetes mellitus[5].

Physiological Functions and Mechanism of Action

The biological effects of C-peptide are initiated by its binding to a specific cell surface receptor, which is thought to be a G-protein coupled receptor, although it has not yet been definitively identified[7]. This interaction triggers several intracellular signaling cascades.

Signaling Pathways

In dogs and other species, C-peptide has been shown to activate multiple key signaling pathways:

-

Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways : The binding of C-peptide to its receptor activates these pathways, which are involved in a wide array of cellular processes, including cell growth, differentiation, and inflammation[5][7].

-

PI-3 Kinase/Akt Pathway : This pathway is crucial for cell survival and proliferation. C-peptide-mediated activation of PI-3 kinase has been implicated in its protective effects on various cell types[7].

-

Na+/K+-ATPase Activation : C-peptide has been demonstrated to stimulate the activity of Na+/K+-ATPase, an enzyme critical for maintaining cellular ion homeostasis. This effect is thought to contribute to the beneficial impact of C-peptide on diabetic neuropathy and nephropathy[8][9].

-

Endothelial Nitric Oxide Synthase (eNOS) Activation : By activating eNOS, C-peptide can increase the production of nitric oxide, a key signaling molecule involved in vasodilation and blood flow regulation[8].

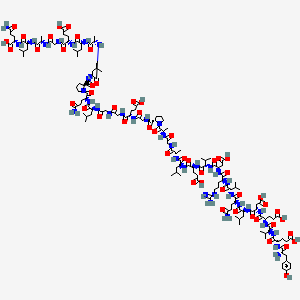

The following diagram illustrates the proposed signaling pathways activated by C-peptide in canine cells.

References

- 1. am.labcart.com [am.labcart.com]

- 2. assaygenie.com [assaygenie.com]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. Buy (Tyr0)-C-Peptide (dog) (EVT-1474329) | 101135-67-5 [evitachem.com]

- 6. cpcscientific.com [cpcscientific.com]

- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 8. usbio.net [usbio.net]

- 9. shop.bachem.com [shop.bachem.com]

The Enigmatic Role of (Tyr0)-C-Peptide in Canine Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proinsulin C-peptide, a 31-amino-acid polypeptide, is cleaved from proinsulin during the biosynthesis of insulin and co-secreted in equimolar amounts from pancreatic β-cells. For decades, it was considered a biologically inert byproduct of insulin production, primarily utilized as a reliable marker of endogenous insulin secretion. This is particularly true in canines, where its negligible hepatic extraction and constant metabolic clearance rate allow for accurate estimations of pancreatic β-cell function.[1][2][3] The development of (Tyr0)-C-Peptide, a modified and more stable form of C-peptide, has facilitated further research into its potential physiological roles.[2] This technical guide provides an in-depth analysis of the current understanding of (Tyr0)-C-Peptide's role in canine insulin secretion, summarizing key quantitative data, detailing experimental protocols, and visualizing the known signaling pathways.

Quantitative Data on Canine C-Peptide Kinetics

The utility of C-peptide as a marker for insulin secretion is underpinned by its distinct pharmacokinetic profile compared to insulin. The following tables summarize the key quantitative data from studies in dogs.

Table 1: Metabolic Clearance Rate (MCR) of C-Peptide in Healthy Dogs

| Measurement Technique | MCR (ml/kg per min) | Reference |

| Constant Peripheral Intravenous Infusion | 12.3 ± 0.7 | [3] |

| Constant Intraportal Infusion | 13.4 ± 0.6 | [3] |

| Bolus Injection Decay Curve Analysis | 13.5 ± 0.7 | [3] |

| Constant Exogenous Infusion | 11.5 ± 0.8 | [2] |

Table 2: Hepatic Extraction of C-Peptide and Insulin in Dogs

| Peptide | Hepatic Extraction (%) | Condition | Reference |

| Endogenous C-Peptide | 4.3 ± 4.5 | Basal | [2] |

| Endogenous C-Peptide | 3.1 ± 6.1 | Basal | [3] |

| Exogenous C-Peptide | 6.2 ± 4.0 | During Glucose Administration | [2] |

| Endogenous Insulin | 43.8 ± 7.6 | Basal | [2] |

| Exogenous Insulin | 47.5 ± 4.4 | Basal | [2] |

The Bioactive Role of C-Peptide: Beyond a Biomarker

Recent evidence strongly suggests that C-peptide is a bioactive hormone with various physiological effects. In the context of the canine pancreas, its role appears to be more complex than a simple indicator of insulin release, potentially involving intra-islet communication.

Intra-islet Signaling and Glucagon Secretion

A pivotal study in dogs demonstrated that the infusion of C-peptide during euglycemic-hyperinsulinemia preserved basal glucagon secretion, which was otherwise suppressed.[4][5] Furthermore, during insulin-induced hypoglycemia, C-peptide infusion doubled glucagon secretion.[4][5] This suggests that C-peptide may play a crucial role in the counter-regulatory response to hypoglycemia by modulating α-cell function.

Figure 1: C-peptide's role in canine intra-islet signaling.

Direct Effects on Insulin Secretion: A Point of Contention

While the influence of C-peptide on glucagon secretion in dogs is documented, its direct effect on insulin secretion is less clear and somewhat controversial. Studies in rodent models and clonal β-cell lines have suggested that C-peptide can have an inhibitory autocrine effect on insulin secretion at high physiological concentrations.[6] However, this has not been demonstrated in canine-specific in vitro studies. The current body of research lacks direct, quantitative evidence of (Tyr0)-C-Peptide either potentiating or inhibiting insulin release from canine pancreatic islets. This represents a significant knowledge gap.

Signaling Pathways of C-Peptide

C-peptide exerts its biological effects by binding to a putative G-protein coupled receptor on the surface of target cells, activating several downstream signaling cascades. While the specific receptor remains to be identified, the subsequent pathways have been elucidated in various cell types and are presumed to be conserved across species.

Figure 2: Known downstream signaling pathways of C-peptide.

Experimental Protocols

The following section details the methodologies for key experiments in the study of canine C-peptide.

Protocol 1: Measurement of C-Peptide Metabolic Clearance Rate

This protocol is adapted from studies determining C-peptide kinetics in conscious mongrel dogs.[1][2]

-

Animal Preparation: Healthy, conscious mongrel dogs (15-25 kg) are fasted overnight. For studies requiring elimination of endogenous secretion, total pancreatectomy is performed 3 weeks prior to the experiment.[1] Catheters are surgically implanted in the femoral artery for sampling and a peripheral vein for infusion. For intraportal infusions, a catheter is placed in a splenic vein with its tip at the origin of the portal vein.[1]

-

Infusion:

-

Constant Infusion Method: Purified canine C-peptide is infused at a constant rate (e.g., a low-dose of 3 pmol/kg/min and a high-dose of 15 pmol/kg/min) for 60 minutes to achieve steady-state plasma concentrations.[7]

-

Bolus Injection Method: A single bolus of canine C-peptide is injected intravenously, and serial blood samples are collected over time to analyze the decay curve.[1]

-

-

Blood Sampling: Blood samples are drawn from the femoral artery at baseline and at regular intervals during and after the infusion. Samples for C-peptide are collected in tubes containing EDTA and aprotinin, immediately placed on ice, and centrifuged to separate the plasma.[1]

-

Analysis: Plasma C-peptide concentrations are measured using a specific radioimmunoassay (RIA) or ELISA.[1][8] The MCR is calculated as the infusion rate divided by the steady-state plasma concentration.

Figure 3: Workflow for C-peptide MCR measurement in dogs.

Protocol 2: Glucagon Stimulation Test for β-Cell Function

This protocol is used to assess endogenous β-cell insulin secretory reserve by measuring C-peptide response.[9]

-

Animal Preparation: Healthy or diabetic dogs are fasted overnight.

-

Baseline Sampling: A baseline blood sample is collected for plasma C-peptide and serum glucose determination.

-

Stimulation: Glucagon (1 mg per dog) is administered as an intravenous bolus.

-

Post-Stimulation Sampling: Blood samples are collected at 5, 10, 20, and 30 minutes post-glucagon administration.

-

Analysis: Plasma C-peptide concentrations are measured for each time point. The peak C-peptide response and the total C-peptide secretion (area under the curve) are calculated to assess β-cell function. In healthy dogs, a distinct peak in C-peptide is observed around 15 minutes post-stimulation.[9]

Conclusion and Future Directions

In canine research and veterinary medicine, (Tyr0)-C-Peptide and endogenous C-peptide serve as indispensable tools for the accurate assessment of insulin secretion. The well-characterized pharmacokinetics in dogs, particularly the negligible hepatic clearance, solidify its role as a superior biomarker compared to peripheral insulin levels.

However, the narrative of C-peptide as a purely passive marker is outdated. Compelling evidence from canine studies demonstrates its activity as a hormone, particularly in the regulation of glucagon secretion, highlighting a significant role in intra-islet paracrine signaling. The established downstream effects on pathways like MAPK and PI-3 Kinase in other species further point to its broader physiological importance.

The most critical gap in our current understanding is the lack of direct evidence for a modulatory role of (Tyr0)-C-Peptide on insulin secretion itself in canines. While studies in other species present conflicting results, the canine-specific response remains uncharacterized. Future research should prioritize in vitro studies using isolated canine pancreatic islets and perifusion techniques to investigate the dose-response effects of (Tyr0)-C-Peptide on glucose-stimulated insulin secretion. Elucidating this potential autocrine or paracrine feedback loop is essential for a complete understanding of β-cell physiology and could unveil new therapeutic avenues for canine diabetes mellitus.

References

- 1. content-assets.jci.org [content-assets.jci.org]

- 2. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C-peptide and insulin secretion. Relationship between peripheral concentrations of C-peptide and insulin and their secretion rates in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI Insight - C-peptide enhances glucagon secretion in response to hyperinsulinemia under euglycemic and hypoglycemic conditions [insight.jci.org]

- 5. C-peptide enhances glucagon secretion in response to hyperinsulinemia under euglycemic and hypoglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for inhibitory autocrine effects of proinsulin C-peptide on pancreatic β-cell function and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 8. assaygenie.com [assaygenie.com]

- 9. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Sequence of Canine (Tyr⁰)-C-Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, sequence, and known biological activities of canine (Tyr⁰)-C-Peptide. It is designed to serve as a foundational resource for researchers engaged in diabetes studies, metabolic disease research, and the development of novel therapeutics for canine health.

Core Structure and Sequence

Canine C-peptide is a 31-amino acid polypeptide that is cleaved from proinsulin during the biosynthesis of insulin. The (Tyr⁰) designation indicates the addition of a tyrosine residue at the N-terminus of the native canine C-peptide sequence. This modification is primarily introduced to enhance the peptide's stability and to improve its detectability in immunoassays by providing a readily accessible site for radioiodination.

Amino Acid Sequence

The primary amino acid sequence of canine (Tyr⁰)-C-Peptide is presented below:

Tyr-Glu-Val-Glu-Asp-Leu-Gln-Val-Arg-Asp-Val-Glu-Leu-Ala-Gly-Ala-Pro-Gly-Glu-Gly-Gly-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ala-Leu-Gln

Physicochemical Properties

A summary of the key quantitative data for canine (Tyr⁰)-C-Peptide is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Amino Acid Sequence | Tyr-Glu-Val-Glu-Asp-Leu-Gln-Val-Arg-Asp-Val-Glu-Leu-Ala-Gly-Ala-Pro-Gly-Glu-Gly-Gly-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ala-Leu-Gln | [1][2][3][4] |

| Molecular Formula | C₁₄₆H₂₃₄N₃₈O₅₁ | [2] |

| Molecular Weight | 3337.72 g/mol | [2] |

| Structure | Linear Polypeptide | [1] |

Experimental Protocols

This section details the methodologies for the synthesis and quantification of canine (Tyr⁰)-C-Peptide, critical for its application in research and development.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for the chemical synthesis of canine (Tyr⁰)-C-Peptide. The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

References

(Tyr0)-C-Peptide in Veterinary Research: A Technical Guide to its Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proinsulin C-peptide, once considered a biologically inert byproduct of insulin synthesis, has emerged as a molecule of significant interest in both human and veterinary medicine. Its role as a biomarker for endogenous insulin secretion is well-established, and evidence for its own bioactive properties continues to grow. This technical guide provides an in-depth exploration of the discovery, history, and application of a specific analog, (Tyr0)-C-Peptide, within the context of veterinary research. Particular focus is given to its utility in canine medicine for the diagnosis and management of metabolic diseases such as diabetes mellitus. This document details the scientific rationale for its development, summarizes key quantitative data from veterinary studies, provides overviews of essential experimental protocols, and visualizes the critical signaling pathways involved.

Introduction: From Inert Remnant to Bioactive Peptide

The connecting peptide, or C-peptide, is a 31-amino acid polypeptide that links the A and B chains of insulin within the proinsulin molecule. Discovered in 1967 in connection with the elucidation of the insulin biosynthesis pathway, it was initially believed to have no physiological function beyond ensuring the correct folding of insulin.[1] For many years, its primary utility in clinical and research settings was as a reliable marker of pancreatic β-cell function. Because C-peptide is co-secreted in equimolar amounts with insulin but is not significantly cleared by the liver, its circulating levels provide a more accurate measure of endogenous insulin production than insulin itself, especially in insulin-treated subjects.[2]

In recent decades, a growing body of evidence has challenged the notion of C-peptide as a biologically inactive molecule. Studies in both animal models and humans have demonstrated that C-peptide can exert a range of physiological effects, particularly in the context of type 1 diabetes where it is deficient. These effects include improvements in nerve and kidney function, suggesting a potential therapeutic role in mitigating diabetic complications.[1] This has spurred interest in its application and study within veterinary medicine, where diseases like diabetes mellitus are of significant concern in companion animals.

The Advent of (Tyr0)-C-Peptide in Veterinary Research

The study of C-peptide in various animal species presented a methodological challenge due to species-specific variations in the amino acid sequence. This variability complicated the development of immunoassays with broad cross-reactivity. To address this in canine research, a synthetic analog of dog C-peptide was developed: (Tyr0)-C-Peptide.[3]

The key modification in this analog is the addition of a tyrosine residue at the N-terminus of the canine C-peptide sequence.[3] This seemingly minor alteration has significant practical benefits:

-

Enhanced Stability: The N-terminal tyrosine enhances the stability of the peptide.[3]

-

Improved Immunoassay Detection: The tyrosine residue provides a readily available site for radioiodination (e.g., with ¹²⁵I), a crucial step in the development of sensitive radioimmunoassays (RIAs). This modification improves antibody recognition and the overall performance of the assay.[3][4]

The synthesis of (Tyr0)-C-Peptide (dog) is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for the stepwise assembly of amino acids into a peptide chain.[3]

Quantitative Data on Canine C-Peptide Levels

The measurement of C-peptide concentrations has proven invaluable in differentiating between various metabolic states in dogs. The following tables summarize key quantitative data from studies evaluating basal and stimulated C-peptide levels in healthy dogs and those with diabetes mellitus or hyperadrenocorticism.

Table 1: Fasting Plasma C-Peptide Concentrations in Healthy and Diabetic Dogs

| Dog Group | Mean Fasting C-Peptide (nmol/L) | Standard Error of the Mean (SEM) | Reference |

| Normal Dogs | 0.089 | 0.021 | [5] |

| Diabetic Dogs | -0.005 | 0.007 | [5] |

Table 2: Basal and Glucagon-Stimulated Plasma C-Peptide Concentrations in Various Canine Groups

| Group | Basal C-Peptide (pmol/mL) | Peak C-Peptide after Glucagon (pmol/mL) | Time to Peak (minutes) | Reference |

| Healthy Dogs (n=24) | 0.14 ± 0.01 | 0.48 ± 0.03 | ~15 | [6] |

| Untreated Diabetic Dogs (n=12) | 0.05 ± 0.01 | No significant increase | - | [6] |

| Insulin-Treated Diabetic Dogs (n=30) | 0.03 ± 0.01 | No significant increase | - | [6] |

| Dogs with Hyperadrenocorticism (n=8) | 0.43 ± 0.07 | 1.34 ± 0.23 | ~15 | [6] |

Data presented as mean ± SEM.

Table 3: Median C-Peptide Concentrations 10 Minutes After Glucagon Stimulation

| Group | Median C-Peptide (nmol/L) | Interquartile Range | Reference |

| Control Dogs (n=20) | 0.5 | 0.3 to 0.8 | [7][8] |

| Diabetic Dogs (n=27) | 0.1 | 0 to 0.2 | [7][8] |

| Dogs Recovered from Diabetes (n=4) | 0.3 | 0.2 to 0.4 | [7][8] |

Key Experimental Protocols in Canine C-Peptide Research

The assessment of β-cell function through C-peptide measurement relies on standardized experimental protocols. Below are overviews of the most common methods used in veterinary research.

Glucagon Stimulation Test

This test is a cornerstone for evaluating endogenous insulin secretion capacity.

Objective: To assess the ability of pancreatic β-cells to respond to a potent secretagogue, glucagon.

Protocol Overview:

-

Animal Preparation: Dogs are typically fasted overnight.

-

Baseline Sampling: A baseline blood sample is collected for the measurement of glucose and C-peptide.

-

Glucagon Administration: Glucagon is administered intravenously. A common dosage is 1 mg per dog.[6]

-

Post-Stimulation Sampling: Blood samples are collected at specific time points after glucagon injection. Typical time points include 5, 10, 15, 20, 30, and 60 minutes post-administration.[6]

-

Sample Processing: Blood samples are collected in tubes containing appropriate anticoagulants and protease inhibitors (e.g., EDTA and aprotinin) to prevent C-peptide degradation. Plasma is then separated by centrifugation and stored frozen until analysis.[9]

-

Analysis: Plasma C-peptide and glucose concentrations are measured at each time point to assess the secretory response.

Experimental Workflow for Glucagon Stimulation Test

Caption: Workflow for the glucagon stimulation test to assess canine β-cell function.

Radioimmunoassay (RIA) for Canine C-Peptide

RIA is a highly sensitive method for quantifying C-peptide concentrations.

Principle: This is a competitive binding assay. A known quantity of radiolabeled C-peptide (the tracer, typically using (Tyr0)-C-Peptide) competes with the unlabeled C-peptide in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of C-peptide in the sample.

Protocol Overview:

-

Reagent Preparation: This includes the preparation of standards with known concentrations of canine C-peptide, the radiolabeled tracer (e.g., ¹²⁵I-(Tyr0)-C-Peptide), a specific primary antibody against canine C-peptide, and a secondary antibody (precipitating antibody).[5]

-

Assay Setup: Standards, control samples, and unknown plasma samples are incubated with the primary antibody and the radiolabeled tracer.[4]

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Precipitation: The secondary antibody is added to precipitate the primary antibody-antigen complexes.

-

Separation: The bound and free tracer are separated by centrifugation. The supernatant (containing free tracer) is decanted.[4]

-

Counting: The radioactivity of the pellet (containing the bound tracer) is measured using a gamma counter.

-

Data Analysis: A standard curve is generated by plotting the bound radioactivity against the concentration of the standards. The C-peptide concentrations in the unknown samples are then determined by interpolating their bound radioactivity values on the standard curve.[4]

Enzyme-Linked Immunosorbent Assay (ELISA) for Canine C-Peptide

ELISA is another common immunoassay technique that offers advantages in terms of safety (no radioactive materials) and potential for high-throughput analysis.

Principle: A competitive ELISA format is often used for C-peptide. In this setup, C-peptide in the sample competes with a fixed amount of enzyme-labeled C-peptide for binding to a limited amount of antibody coated on a microplate well. The amount of enzyme-labeled C-peptide bound to the antibody is inversely proportional to the amount of C-peptide in the sample.

Protocol Overview:

-

Plate Preparation: Microtiter plates are pre-coated with an antibody specific for canine C-peptide.

-

Assay Reaction: Standards, controls, and samples are added to the wells, followed by the addition of a known amount of C-peptide conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Incubation: The plate is incubated to allow for competitive binding.

-

Washing: The plate is washed to remove any unbound components.

-

Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

-

Reaction Termination: The enzymatic reaction is stopped by adding a stop solution.

-

Data Acquisition: The absorbance of the colored product in each well is measured using a microplate reader at a specific wavelength.

-

Data Analysis: A standard curve is generated by plotting the absorbance values against the concentrations of the standards. The C-peptide concentrations in the samples are then calculated from this curve.

C-Peptide Signaling Pathway

Contrary to its initial perception as an inert molecule, C-peptide has been shown to bind to cell surface receptors and trigger intracellular signaling cascades. While the specific receptor remains a subject of ongoing research, evidence points towards a G-protein coupled receptor (GPCR).

C-Peptide Signaling Cascade

Caption: C-Peptide signaling through a putative G-protein coupled receptor.

The binding of C-peptide to its receptor is thought to activate a heterotrimeric G-protein, leading to the stimulation of phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium from intracellular stores, and the rise in intracellular calcium, along with DAG, activates protein kinase C (PKC).[10] This activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing gene transcription.[1] Downstream effects of this signaling cascade include the increased activity of Na+/K+-ATPase and endothelial nitric oxide synthase (eNOS), enzymes that are often dysregulated in diabetes.[1]

Conclusion and Future Directions

The journey of C-peptide from a discarded fragment to a molecule of physiological and diagnostic importance is a compelling narrative in medical science. In veterinary research, the development of tools like (Tyr0)-C-Peptide has been instrumental in advancing our understanding of endocrine disorders in companion animals. The ability to accurately measure endogenous insulin secretion through C-peptide assays has refined the diagnosis and management of canine diabetes mellitus and insulin resistance states like hyperadrenocorticism.

Future research in this field is likely to focus on several key areas:

-

Receptor Identification: The definitive identification and characterization of the C-peptide receptor will be a major breakthrough, paving the way for a more complete understanding of its mechanism of action and the development of targeted therapeutics.

-

Therapeutic Applications: Further investigation into the therapeutic potential of C-peptide and its analogs in mitigating long-term diabetic complications in veterinary patients is warranted.

-

Expansion to Other Species: While much of the research has focused on canines, expanding the development and validation of species-specific C-peptide assays for other companion animals, such as felines, will be crucial.

-

Standardization of Assays: Continued efforts to standardize C-peptide assays across different laboratories and platforms will enhance the comparability and reliability of research findings.

References

- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 2. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy (Tyr0)-C-Peptide (dog) (EVT-1474329) | 101135-67-5 [evitachem.com]

- 4. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 5. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucagon stimulation test for estimating endogenous insulin secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 10. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

(Tyr0)-C-Peptide (Dog): A Comprehensive Technical Guide to its Role as a Biomarker for Pancreatic Beta-Cell Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Connecting peptide (C-peptide), a byproduct of proinsulin cleavage, is emerging as a critical biomarker for assessing pancreatic beta-cell function. Secreted in equimolar amounts with insulin, its longer half-life and negligible hepatic extraction make it a more reliable indicator of endogenous insulin secretion, particularly in canines.[1][2][3][4] This technical guide provides an in-depth overview of (Tyr0)-C-Peptide (dog), a synthetic analogue developed for enhanced stability and immunoassay detection, and its application in veterinary research and drug development.[5][6] We will explore its biochemical properties, signaling pathways, and detailed experimental protocols for its quantification, supported by quantitative data and visual workflows.

Introduction to Canine C-Peptide

Proinsulin, synthesized in the pancreatic beta-cells, is cleaved to form mature insulin and C-peptide, which are then stored in secretory granules and released together into the bloodstream.[7][8][9][10] While initially considered biologically inert, C-peptide is now recognized for its own physiological activities, including protective effects against diabetic complications.[8][11][12] In veterinary medicine, particularly for canines, measuring C-peptide levels provides a direct window into the functional capacity of beta-cells. This is invaluable for differentiating between insulin deficiency (Type 1-like diabetes) and insulin resistance (Type 2-like diabetes), and for monitoring disease progression and the efficacy of therapeutic interventions.[6][9][13][14]

The synthetic analogue, (Tyr0)-C-Peptide (dog), incorporates a tyrosine residue at the N-terminus of the 31-amino acid canine C-peptide sequence. This modification enhances the peptide's stability and improves its detectability in immunoassays, making it a crucial tool for research.[5][6]

Biochemical and Physiological Properties

The primary role of C-peptide in insulin synthesis is to facilitate the correct folding of proinsulin and the formation of disulfide bonds between the A and B chains of insulin.[7][10] Once secreted, its metabolic fate differs significantly from that of insulin.

| Property | Insulin | C-Peptide (Dog) | Significance as a Biomarker |

| Secretion | Equimolar with C-peptide from beta-cells[7][8][9] | Equimolar with insulin from beta-cells[7][8][9] | C-peptide directly reflects insulin secretion rate. |

| Hepatic Extraction | High (40-50%)[2] | Negligible (~4-6%)[2][4] | Peripheral C-peptide levels are a more accurate measure of pancreatic secretion than peripheral insulin levels.[1][2][3][4] |

| Metabolic Clearance Rate (MCR) | Variable | Constant and linear over a wide physiological range (~11.5-13.5 ml/kg/min)[1][2][3] | Allows for more straightforward calculation of secretion rates from peripheral concentrations.[1][3] |

| Half-life | Short (~5-10 minutes)[8] | Longer (~30-35 minutes)[8] | Less susceptible to rapid fluctuations, providing a more stable measure of beta-cell function over time. |

C-Peptide Signaling Pathway

Contrary to its initial perception as an inert molecule, C-peptide exerts biological effects by binding to a specific, yet to be fully identified, G-protein coupled receptor (GPCR) on the surface of various cell types, including renal tubular, endothelial, and neuronal cells.[7][12] This binding is pertussis toxin-sensitive, indicating the involvement of Gαi/o subunits.[8][10][12][15] Activation of this receptor initiates a cascade of intracellular signaling events.

The primary signaling cascade involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, increases intracellular calcium levels and activates Protein Kinase C (PKC) isoforms.[1][8][10][12] Downstream of PKC, the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is activated.[1][12][15] This pathway can ultimately lead to the activation of transcription factors, such as ZEB (Zinc finger E-box-binding homeobox), which has been shown to regulate the expression of Na+,K+-ATPase.[1]

Quantitative Data Summary

The concentration of canine C-peptide is a key indicator of beta-cell health. Below are summarized findings from various studies.

Table 1: Fasting Plasma Canine C-Peptide Concentrations

| Dog Population | Mean Concentration (nmol/L) | Mean Concentration (ng/mL) | Reference |

| Healthy/Normal | 0.089 ± 0.021 | ~0.27 ± 0.06 | [7] |

| Diabetic (untreated) | -0.005 ± 0.007 | ~ -0.015 ± 0.02 | [7] |

Note: Negative mean value in the diabetic group likely reflects measurements at or below the limit of detection of the assay used in that study.

Table 2: Kinetic Parameters of Canine C-Peptide

| Parameter | Value | Significance | Reference |

| Hepatic Extraction | 4.3 ± 4.5% (basal) | Negligible compared to insulin, making peripheral levels a reliable reflection of secretion. | [2] |

| Metabolic Clearance Rate (MCR) | 11.5 ± 0.8 ml/kg/min | Constant across a range of physiological concentrations, simplifying secretion rate calculations. | [2] |

| MCR (Constant IV Infusion) | 12.3 ± 0.7 ml/kg/min | Consistency across different measurement methods validates the reliability of the parameter. | [3] |

| MCR (Constant Intraportal Infusion) | 13.4 ± 0.6 ml/kg/min | Consistency across different measurement methods validates the reliability of the parameter. | [3] |

Experimental Protocols

Accurate quantification of (Tyr0)-C-Peptide (dog) is crucial for its use as a biomarker. Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are the most common methods.

Sample Collection and Preparation

-

Sample Types: Serum, plasma (EDTA or heparin), urine, and tissue lysates can be used.[16][17]

-

Collection: For plasma, use EDTA or heparin as an anticoagulant and centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[5][16]

-

Storage: Assay fresh samples immediately or aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.[5][16]

Competitive ELISA Protocol (Example)

This protocol is based on commercially available kits (e.g., Sigma-Aldrich EZCCP-47K).

-

Preparation: Reconstitute standards, quality controls, and buffers as per the manufacturer's instructions. Prepare serial dilutions of the (Tyr0)-C-Peptide (dog) standard.

-

Assay Setup:

-

Add 30 µL of Assay Buffer to sample wells.

-

Add 20 µL of Matrix Solution to standard and quality control wells.

-

Add 20 µL of standards, quality controls, or unknown samples to the appropriate wells of the antibody-coated microtiter plate.

-

-

Antibody Incubation: Add 25 µL of Canine C-Peptide Antibody to all wells. Cover the plate and incubate for 3 hours at room temperature on an orbital shaker (~400-500 rpm).

-

Biotinylated Peptide Incubation: Decant plate contents. Add 25 µL of Biotinylated Canine C-Peptide to all wells. Cover and incubate for 1 hour at room temperature on the shaker.

-

Washing: Wash wells 3 times with 300 µL of diluted Wash Buffer per well.

-

Enzyme Conjugate Incubation: Add 100 µL of Enzyme Solution (Streptavidin-HRP) to each well. Cover and incubate for 30 minutes at room temperature on the shaker.

-

Washing: Repeat the wash step as in step 5.

-

Substrate Reaction: Add 100 µL of Substrate Solution to each well. Incubate for 5-20 minutes at room temperature on the shaker, allowing color to develop.

-

Stop Reaction: Add 100 µL of Stop Solution to each well.

-

Data Acquisition: Read absorbance at 450 nm (with 590 nm correction) within 5 minutes. The absorbance is inversely proportional to the concentration of canine C-peptide in the sample.

Radioimmunoassay (RIA) Protocol (Legacy Method)

RIA is a highly sensitive legacy method for quantifying canine C-peptide.

-

Radiolabeling: (Tyr0)-C-Peptide (dog) is labeled with Iodine-125 (¹²⁵I) using a modified chloramine-T method.[7][11]

-

Assay Setup:

-

Incubate plasma samples or standards (0.1 mL) with a specific anti-canine C-peptide antiserum for 48 hours at 4°C.[18]

-

Add the ¹²⁵I-labeled (Tyr0)-C-Peptide (tracer) and incubate further.

-

-

Separation: Separate antibody-bound C-peptide from free C-peptide using a second antibody (e.g., rabbit anti-guinea pig serum) to precipitate the complex.[7][11]

-

Data Acquisition: Centrifuge the samples, decant the supernatant, and measure the radioactivity of the pellet using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled C-peptide in the sample.

Conclusion and Future Directions

(Tyr0)-C-Peptide (dog) is an indispensable tool for the accurate assessment of pancreatic beta-cell function in canines. Its superior kinetic profile compared to insulin makes it a robust biomarker for diagnosing and managing diabetes, as well as for evaluating novel therapeutics in preclinical models. The availability of sensitive and specific immunoassays facilitates its integration into research and drug development pipelines.

Future research should focus on further elucidating the specific isoforms and downstream targets in the C-peptide signaling pathway in canines, which could unveil new therapeutic targets for mitigating diabetic complications. Additionally, the development of standardized, high-throughput assays will further enhance the utility of (Tyr0)-C-Peptide (dog) in large-scale veterinary studies and clinical trials.

References

- 1. C-Peptide Increases Na,K-ATPase Expression via PKC- and MAP Kinase-Dependent Activation of Transcription Factor ZEB in Human Renal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C-peptide and insulin secretion. Relationship between peripheral concentrations of C-peptide and insulin and their secretion rates in the dog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Buy (Tyr0)-C-Peptide (dog) (EVT-1474329) | 101135-67-5 [evitachem.com]

- 7. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 12. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. innopep.com [innopep.com]

- 14. scielo.br [scielo.br]

- 15. scispace.com [scispace.com]

- 16. lifetechindia.com [lifetechindia.com]

- 17. assaygenie.com [assaygenie.com]

- 18. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

The Physiological Significance of C-peptide in Canine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, C-peptide was considered a biologically inert byproduct of insulin synthesis. However, a growing body of evidence has established its role as a bioactive peptide with significant physiological effects, particularly in the context of diabetes mellitus. In canine models, which often present with a form of diabetes analogous to human Type 1 diabetes, C-peptide serves as a crucial biomarker for endogenous insulin secretion and holds therapeutic potential for mitigating diabetic complications. This technical guide provides an in-depth overview of the physiological significance of C-peptide in canines, detailing its metabolic functions, its role in the pathophysiology of diabetic complications, and the experimental protocols utilized in its study. Quantitative data from key studies are presented for comparative analysis, and critical signaling pathways are visualized to elucidate its mechanisms of action.

C-peptide as a Marker of Pancreatic β-Cell Function

Proinsulin, synthesized in the pancreatic β-cells, is cleaved to form equimolar amounts of insulin and C-peptide, which are then co-secreted into the portal circulation.[1][2] Unlike insulin, C-peptide undergoes negligible hepatic extraction in dogs, with studies showing extraction rates as low as 4.3 ± 4.5%.[3][4] This lack of significant first-pass metabolism in the liver means that peripheral C-peptide concentrations provide a more accurate reflection of pancreatic insulin secretion than peripheral insulin levels.[3]

This characteristic makes C-peptide an invaluable tool for assessing residual β-cell function in diabetic dogs, especially those receiving exogenous insulin therapy, which can interfere with insulin immunoassays.[5]

Quantitative Data: C-peptide Concentrations

The following tables summarize key quantitative data on C-peptide concentrations in healthy and diabetic canine models.

Table 1: Fasting Plasma C-peptide Concentrations in Healthy and Diabetic Dogs

| Canine Group | Mean Fasting C-peptide (nmol/L) | Standard Error of the Mean (SEM) | Reference |

| Healthy Dogs | 0.089 | 0.021 | [6] |

| Diabetic Dogs | -0.005 | 0.007 | [6] |

Table 2: Glucagon-Stimulated Plasma C-peptide Concentrations

| Canine Group | Median C-peptide at 10 min post-glucagon (nmol/L) | Interquartile Range | Reference |

| Healthy Control Dogs | 0.5 | 0.3 to 0.8 | [7] |

| Diabetic Dogs | 0.1 | 0 to 0.2 | [7] |

| Dogs Recovered from Diabetes | 0.3 | 0.2 to 0.4 | [7] |

Therapeutic Potential of C-peptide in Diabetic Complications

Research, primarily in rodent models of Type 1 diabetes but with significant implications for canine medicine, has demonstrated that C-peptide replacement therapy can prevent or reverse functional and structural changes associated with diabetic complications, notably nephropathy and neuropathy.

Diabetic Nephropathy

In diabetic rodent models, C-peptide administration has been shown to reduce glomerular hyperfiltration and urinary albumin excretion.[2][8] It also prevents glomerular hypertrophy, a key structural change in diabetic kidney disease.[8] These effects are thought to be mediated, in part, by C-peptide's ability to regulate the expression of endothelial nitric oxide synthase (eNOS) in the kidneys.[9]

Table 3: Effects of C-peptide on Renal Function in a Diabetic Rat Model

| Parameter | Normal Control | Diabetic + Placebo | Diabetic + C-peptide | P-value (Diabetic Placebo vs. Diabetic C-peptide) | Reference |

| Glomerular Filtration Rate (mL/min) | 1.72 ± 0.12 | 3.73 ± 0.19 | 2.16 ± 0.16 | < 0.001 | [8] |

| Glomerular Volume (µm³ x 10⁶) | Not Reported | Significantly larger than C-peptide group | 32% smaller than placebo group | < 0.001 | [8] |

| Urinary Albumin Excretion | Stable | Increased | Stable | Not explicitly stated, but trends differ | [8] |

Diabetic Neuropathy

C-peptide replacement has been shown to improve nerve function in animal models of diabetes.[10][11] The mechanisms are linked to the correction of diabetes-induced reductions in endoneurial blood flow and the activity of Na+/K+-ATPase.[5][10]

Table 4: Effects of C-peptide on Nerve Function in a Diabetic Rat Model

| Parameter | Diabetic Control (Reduction from Normal) | Diabetic + C-peptide (Correction of Deficit) | Reference |

| Sciatic Motor Nerve Conduction Velocity | 20% reduction | 62% correction | [12] |

| Saphenous Sensory Nerve Conduction Velocity | 16% reduction | 78% correction | [12] |

| Sciatic Blood Flow | 52% reduction | 57-66% correction | [12] |

Signaling Pathways of C-peptide

C-peptide exerts its biological effects by interacting with cell surface receptors, likely G-protein coupled receptors, and initiating intracellular signaling cascades. Two of the most well-described pathways involve the activation of Na+/K+-ATPase and endothelial nitric oxide synthase (eNOS).

Na+/K+-ATPase Activation

C-peptide has been shown to stimulate Na+/K+-ATPase activity in various tissues, including renal tubules and nerve cells.[5][13] This action is crucial for maintaining cellular ion homeostasis and is impaired in diabetes. By restoring Na+/K+-ATPase activity, C-peptide can improve nerve conduction and renal function.[5]

eNOS Activation and Nitric Oxide Production

C-peptide stimulates the production of nitric oxide (NO) by activating eNOS in endothelial cells.[1][13] This is often mediated through the ERK/MAPK signaling pathway.[14][15] The resulting increase in NO leads to vasodilation, which improves blood flow to tissues like nerves and kidneys, thereby ameliorating diabetic complications.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in canine C-peptide research.

Induction of Diabetes Mellitus (Streptozotocin/Alloxan Model)

A stable, insulin-dependent diabetic state can be induced in beagle dogs through the combined administration of streptozotocin (STZ) and alloxan.

-

Animal Model: Beagle dogs.

-

Pre-procedure: Fast the dogs for 24 hours.[16]

-

Induction Agents:

-

Streptozotocin (STZ), dissolved in citrate buffer (pH 4.5).

-

Alloxan, dissolved in sterile saline.

-

-

Procedure:

-

On day 1, administer STZ (20 mg/kg) and alloxan (20 mg/kg) via intravenous injection (e.g., through the cephalic vein).[16]

-

Monitor blood glucose closely for the first 24 hours, as transient, severe hypoglycemia can occur due to massive insulin release from damaged β-cells. Provide dextrose solution if necessary.[17]

-

On day 4, repeat the intravenous injection of STZ and alloxan at the same dosage.[16]

-

From day 7 onwards, monitor fasting blood glucose. A stable diabetic state is typically confirmed when fasting blood glucose is consistently above 11.1 mmol/L.[16]

-

An Insulin Release Test (IRT) can be performed to confirm β-cell destruction. This involves oral administration of a high-glucose solution and measuring insulin levels over 3 hours; a flat response curve indicates diabetes.[16]

-

Measurement of Canine C-peptide

-

Principle: A competitive binding assay where radiolabeled (e.g., ¹²⁵I-labeled) canine C-peptide competes with unlabeled C-peptide in the sample for binding to a limited amount of specific anti-canine C-peptide antibody.

-

Protocol Outline:

-

Reagents: Synthetic canine C-peptide (for standards and labeling), specific anti-canine C-peptide antiserum, ¹²⁵I, Chloramine-T (for iodination), separating agent (e.g., rabbit anti-guinea pig serum).[6][18]

-

Sample Collection: Collect blood into tubes containing EDTA and a protease inhibitor (e.g., Trasylol). Separate plasma by centrifugation at 4°C. Store plasma at -20°C.[19]

-

Assay:

-

Incubate plasma samples or standards with the anti-canine C-peptide antibody and a known quantity of ¹²⁵I-labeled C-peptide.[19]

-

After incubation (e.g., 48 hours at 4°C), add a second antibody to precipitate the antibody-bound C-peptide.[19]

-

Centrifuge to pellet the precipitate.

-

Measure the radioactivity of the pellet using a gamma counter.

-

-

Calculation: The concentration of C-peptide in the sample is inversely proportional to the measured radioactivity. A standard curve is generated using known concentrations of canine C-peptide to determine the concentrations in the unknown samples.[18]

-

-

Principle: A competitive ELISA where C-peptide in the sample competes with a fixed amount of biotinylated C-peptide for binding sites on a microtiter plate pre-coated with anti-canine C-peptide antibody.

-

Protocol Outline (based on commercial kit instructions):

-

Sample Preparation: Collect serum or plasma (EDTA or heparin). Centrifuge to remove particulates. Samples can be used fresh or stored at ≤ -20°C.[20][21]

-

Assay:

-

Add standards, controls, and samples to the appropriate wells of the antibody-coated microtiter plate.[20]

-

Add anti-canine C-peptide antibody to all wells and incubate (e.g., 3 hours at room temperature).[20]

-

Add biotinylated canine C-peptide and incubate (e.g., 1 hour at room temperature). This competes for binding to the immobilized antibody.[20]

-

Wash the plate to remove unbound components.

-

Add Streptavidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotinylated C-peptide. Incubate and wash.[20]

-

Add a substrate solution (e.g., TMB). The HRP enzyme catalyzes a color change.[20]

-

Stop the reaction with an acid solution and measure the absorbance at 450 nm.[20]

-

-

Calculation: The absorbance is inversely proportional to the amount of C-peptide in the sample. A standard curve is used for quantification.[22]

-

Glucagon Stimulation Test

This test assesses the capacity of pancreatic β-cells to secrete insulin and C-peptide in response to a potent secretagogue.

-

Procedure:

-

Fast the dog overnight.

-

Collect a baseline blood sample for C-peptide and glucose measurement.[7]

-

Administer glucagon (0.5 to 1.0 mg) intravenously.[7]

-

Collect subsequent blood samples at specific time points, typically 10 and 20 minutes post-injection.[7]

-

Measure C-peptide concentrations in all samples to determine the secretory response.

-

Conclusion

The study of C-peptide in canine models is a pivotal area of research. As a biomarker, it offers a precise method for evaluating endogenous insulin secretion, essential for the diagnosis and management of diabetes in dogs. Furthermore, the emerging understanding of its bioactivity presents new therapeutic avenues. The evidence, largely from rodent models but highly relevant to canine physiology, suggests that C-peptide replacement therapy could be a viable strategy to combat debilitating diabetic complications such as nephropathy and neuropathy. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore and harness the physiological significance of C-peptide in canine health.

References

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C-peptide, Na+,K(+)-ATPase, and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucagon stimulation test for estimating endogenous insulin secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of C-peptide on glomerular and renal size and renal function in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proinsulin C-peptide abrogates type-1 diabetes-induced increase of renal endothelial nitric oxide synthase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of C-Peptide on Diabetic Neuropathy in Patients with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of C-peptide on diabetic neuropathy in patients with type 1 diabetes [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of proinsulin C-peptide in experimental diabetic neuropathy: vascular actions and modulation by nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scialert.net [scialert.net]

- 14. Proinsulin C-peptide increases nitric oxide production by enhancing mitogen-activated protein-kinase-dependent transcription of endothelial nitric oxide synthase in aortic endothelial cells of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Repeated Low-Dose Streptozotocin and Alloxan Induced Long-Term and Stable Type 1 Diabetes Model in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 19. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. lifetechindia.com [lifetechindia.com]

- 22. merckmillipore.com [merckmillipore.com]

The Molecular Mechanisms of (Tyr⁰)-C-Peptide in Canine Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proinsulin C-peptide, a byproduct of insulin synthesis, has emerged as a bioactive molecule with significant physiological effects. Its analog, (Tyr⁰)-C-Peptide, which has a tyrosine residue added at the N-terminus to enhance stability and facilitate research, is believed to exert similar actions. While extensive research has been conducted in various species, the specific mechanisms within canine cells are less elucidated. This technical guide provides a comprehensive overview of the known and extrapolated mechanisms of action of (Tyr⁰)-C-Peptide in canine cells, focusing on its interaction with cellular signaling pathways, effects on ion transport, and influence on vascular tone. This document synthesizes available data, presents detailed experimental protocols adaptable for canine cell models, and utilizes visualizations to clarify complex biological processes. It is important to note that where direct canine-specific data is unavailable, information from other species has been used to infer potential mechanisms, a fact that is clearly indicated.

Introduction

Historically dismissed as a biologically inert byproduct of insulin production, C-peptide is now recognized as a hormone with diverse physiological roles. In veterinary medicine, particularly in the context of canine diabetes mellitus, understanding the function of C-peptide and its analogs like (Tyr⁰)-C-Peptide is of growing interest. (Tyr⁰)-C-Peptide is a synthetic derivative of canine C-peptide, modified with an N-terminal tyrosine residue, which enhances its stability and makes it a valuable tool for research. This guide delves into the core mechanisms through which (Tyr⁰)-C-Peptide is proposed to function in canine cells, providing a foundation for further research and potential therapeutic development.

Receptor Binding and Initial Signal Transduction

While a specific receptor for C-peptide has not been definitively identified, evidence strongly suggests the involvement of a G-protein coupled receptor (GPCR)[1]. The binding of (Tyr⁰)-C-Peptide to the cell membrane is the initiating step for its biological activity.

Receptor Binding Characteristics

Studies in human cells have demonstrated high-affinity binding of C-peptide to cell membranes, with a dissociation constant (Kd) in the nanomolar range, indicating a strong and specific interaction[1]. It is hypothesized that a similar high-affinity binding site exists on canine cells.

Table 1: Hypothetical Binding Affinity of (Tyr⁰)-C-Peptide in Canine Cells (Extrapolated from Human Data)

| Parameter | Value (Extrapolated) | Species/Cell Type (Source) |

| Dissociation Constant (Kd) | ~0.3 nM | Human Renal Tubular Cells[1] |

| Association Rate Constant (kon) | Not Determined | - |

| Dissociation Rate Constant (koff) | 4.5 x 10⁻⁴ s⁻¹ | Human Renal Tubular Cells[1] |

Experimental Protocol: Radioligand Binding Assay

A radioligand binding assay can be adapted to determine the binding affinity of (Tyr⁰)-C-Peptide to canine cell membranes.

Objective: To quantify the binding affinity (Kd) and receptor density (Bmax) of (Tyr⁰)-C-Peptide on canine cell membranes.

Materials:

-

Canine cell line of interest (e.g., canine kidney epithelial cells)

-

[¹²⁵I]-(Tyr⁰)-C-Peptide (radioligand)

-

Unlabeled (Tyr⁰)-C-Peptide

-

Cell lysis buffer

-

Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Culture canine cells to confluency, harvest, and homogenize in lysis buffer. Centrifuge to pellet the cell membranes and resuspend in binding buffer. Determine protein concentration.

-

Saturation Binding: Incubate a fixed amount of membrane protein with increasing concentrations of [¹²⁵I]-(Tyr⁰)-C-Peptide. To determine non-specific binding, a parallel set of incubations should include a high concentration of unlabeled (Tyr⁰)-C-Peptide.

-

Filtration: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot specific binding (total binding minus non-specific binding) against the concentration of the radioligand. Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax.

Workflow for Radioligand Binding Assay

References

The Biological Activity of Synthetic (Tyr0)-C-Peptide (Dog): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-peptide, a 31-amino acid polypeptide, is a cleavage product of proinsulin processing and is co-secreted in equimolar amounts with insulin from pancreatic β-cells. For many years, it was considered biologically inert. However, a growing body of evidence now suggests that C-peptide is a bioactive hormone with important physiological effects, particularly in the context of diabetes and its complications. In veterinary medicine, and specifically in canine health, C-peptide is gaining recognition not only as a crucial marker for β-cell function but also for its potential therapeutic applications.

This technical guide focuses on the biological activity of a synthetic analog of canine C-peptide, (Tyr0)-C-Peptide (dog). This synthetic version incorporates a tyrosine residue at the N-terminus, a modification that enhances its stability and improves its utility in experimental and diagnostic settings.[1] This document will provide an in-depth overview of its known biological activities, summarize available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows.

Quantitative Data

While specific quantitative data on the biological activity of synthetic (Tyr0)-C-Peptide (dog) is limited in publicly available literature, extensive research on native canine C-peptide provides valuable insights. The addition of the N-terminal tyrosine is primarily to enhance stability and immunoreactivity and is not expected to drastically alter its fundamental biological activities. The following tables summarize key quantitative parameters for canine C-peptide.

Table 1: Pharmacokinetic Parameters of Canine C-Peptide

| Parameter | Value | Species/Model | Reference |

| Metabolic Clearance Rate | 11.5 ± 0.8 ml/kg per min | Conscious Mongrel Dogs | [2][3] |

| Hepatic Extraction (Basal) | 4.3 ± 4.5% (negligible) | Conscious Mongrel Dogs | [2][3] |

| Hepatic Extraction (during glucose administration) | 6.2 ± 4.0% (negligible) | Conscious Mongrel Dogs | [2] |

Table 2: Plasma C-Peptide Concentrations in Healthy and Diabetic Dogs

| Condition | Baseline Plasma C-Peptide | Post-Glucagon Stimulation | Species/Model | Reference |

| Healthy Dogs | Normal | Significant Increase | Healthy Dogs | [4] |

| Untreated Diabetic Dogs | Variable (often low) | No Significant Increase | Diabetic Dogs | [4] |

| Insulin-Treated Diabetic Dogs | Variable (often low) | No Significant Increase | Diabetic Dogs | [4] |

| Dogs with Hyperadrenocorticism | Significantly Increased | Significantly Increased | Dogs with Hyperadrenocorticism | [4] |

Signaling Pathways

C-peptide exerts its biological effects by binding to a putative G-protein coupled receptor (GPCR) on the cell surface. This interaction triggers a cascade of intracellular signaling events. The primary signaling pathways implicated in the action of C-peptide are the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

C-Peptide Signaling Cascade

The binding of (Tyr0)-C-Peptide to its receptor is thought to activate Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The increase in intracellular Ca2+ and the activation of PKC can then lead to the activation of the MAPK cascade (including ERK1/2) and other downstream effectors. This cascade ultimately results in the modulation of various cellular processes, including the activity of Na+/K+-ATPase and endothelial nitric oxide synthase (eNOS).

Experimental Protocols

Detailed experimental protocols for the functional analysis of synthetic (Tyr0)-C-Peptide (dog) are not extensively documented in peer-reviewed literature. However, based on studies of native canine C-peptide and general methodologies in the field, the following protocols can be outlined.

In Vivo Infusion in a Canine Model

This protocol is adapted from studies investigating the metabolic clearance of native canine C-peptide.

-

Objective: To determine the pharmacokinetic profile and in vivo effects of (Tyr0)-C-Peptide (dog).

-

Animal Model: Conscious, healthy mongrel dogs or a surgically pancreatectomized dog model to eliminate endogenous insulin and C-peptide secretion.

-

Procedure:

-

Surgically implant catheters in the femoral artery (for blood sampling) and a peripheral or portal vein (for infusion).

-

Allow for a recovery period after surgery.

-

Prepare a sterile solution of synthetic (Tyr0)-C-Peptide (dog) in a suitable vehicle (e.g., saline).

-

Administer a bolus injection of the peptide followed by a constant intravenous infusion at a predetermined rate.

-

Collect arterial blood samples at regular intervals during the infusion.

-

Process blood samples to separate plasma and store at -80°C until analysis.

-

Measure plasma concentrations of (Tyr0)-C-Peptide (dog) using a specific ELISA or radioimmunoassay. The N-terminal tyrosine makes the synthetic peptide highly immunogenic and suitable for assay development.

-

Analyze other relevant parameters such as blood glucose, insulin (in non-pancreatectomized models), and electrolytes.

-

-

Data Analysis: Calculate the metabolic clearance rate (MCR) using the formula: MCR = Infusion Rate / Steady-State Plasma Concentration.

Glucagon Stimulation Test

This test is used to assess β-cell function by measuring C-peptide response to a glucagon challenge.

-

Objective: To evaluate the effect of (Tyr0)-C-Peptide (dog) on insulin secretion or to use it as a standard in assays measuring endogenous C-peptide.

-

Animal Model: Healthy, diabetic, or insulin-resistant dogs.

-

Procedure:

-

Fast the dog overnight.

-

Collect a baseline blood sample for C-peptide and glucose measurement.

-

Administer a standardized intravenous dose of glucagon.

-

Collect blood samples at specific time points post-injection (e.g., 5, 10, 15, 30, and 60 minutes).

-

Measure plasma C-peptide and serum glucose concentrations.

-

-

Data Analysis: Plot the C-peptide and glucose concentrations over time to assess the secretory response of the pancreatic β-cells.

In Vitro Na+/K+-ATPase Activity Assay

This assay is based on the known effect of C-peptide on this enzyme.

-

Objective: To quantify the direct effect of (Tyr0)-C-Peptide (dog) on Na+/K+-ATPase activity.

-

Cell Model: Canine renal proximal tubule cells or other relevant cell lines.

-

Procedure:

-

Culture the cells to confluence in appropriate media.

-

Expose the cells to varying concentrations of synthetic (Tyr0)-C-Peptide (dog) for a defined period.

-

Prepare cell lysates or membrane fractions.

-

Measure Na+/K+-ATPase activity using a colorimetric or enzyme-coupled assay that detects the hydrolysis of ATP in the presence and absence of a specific inhibitor like ouabain.

-

Normalize the enzyme activity to the total protein concentration of the sample.

-

-

Data Analysis: Determine the dose-response relationship and calculate the EC50 for (Tyr0)-C-Peptide (dog)-stimulated Na+/K+-ATPase activity.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for investigating the biological activity of (Tyr0)-C-Peptide (dog).

Workflow for In Vivo Canine Study

This workflow outlines the key stages of an in vivo experiment to assess the metabolic effects of (Tyr0)-C-Peptide (dog).

Logical Flow for Investigating Cellular Mechanisms

This diagram illustrates the logical progression of experiments to elucidate the cellular mechanisms of action of (Tyr0)-C-Peptide (dog).

Conclusion

Synthetic (Tyr0)-C-Peptide (dog) is a valuable tool for researchers in veterinary medicine and diabetes. Its enhanced stability and immunoreactivity make it particularly useful for in vivo studies and the development of diagnostic assays. While specific quantitative data on its biological activity are still emerging, the extensive research on native canine C-peptide provides a strong foundation for understanding its physiological roles. The activation of key signaling pathways like PKC and MAPK underscores its potential as a therapeutic agent for mitigating the complications of diabetes in dogs. Further research is warranted to fully elucidate the specific functional differences between the native and synthetic forms of canine C-peptide and to explore its full therapeutic potential.

References

- 1. Buy (Tyr0)-C-Peptide (dog) (EVT-1474329) | 101135-67-5 [evitachem.com]

- 2. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of (Tyr0)-C-Peptide in Canine Proinsulin Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proinsulin C-peptide, a byproduct of insulin synthesis, has long been recognized for its indispensable role in the correct folding and processing of proinsulin into mature, biologically active insulin. In canine models, understanding this process is critical for advancing research in diabetes mellitus and developing novel therapeutic strategies. This technical guide provides an in-depth exploration of the function of C-peptide, utilizing (Tyr0)-C-Peptide as a research tool, in the intricate molecular choreography of proinsulin processing within canine pancreatic beta-cells. We will delve into the structural importance of C-peptide, the enzymatic cleavage process, and present detailed experimental methodologies and quantitative data to facilitate further investigation in this field.

Introduction

Insulin, the primary hormone responsible for regulating glucose homeostasis, is synthesized as a single-chain precursor molecule, proinsulin. The conversion of proinsulin to insulin is a critical post-translational modification that occurs within the secretory granules of pancreatic β-cells. This process involves the precise excision of an intervening segment known as the connecting peptide, or C-peptide. For many years, C-peptide was considered a mere byproduct of insulin production, but it is now unequivocally established that it plays a vital role in facilitating the correct folding and disulfide bond formation of proinsulin, ensuring the generation of a functional insulin molecule.[1]

(Tyr0)-C-Peptide is a synthetic analogue of native C-peptide, modified with a tyrosine residue at the N-terminus. This modification enhances its stability and makes it a valuable tool for in vitro and in vivo studies investigating the mechanisms of proinsulin processing and the biological effects of C-peptide itself. This guide will focus on the fundamental role of the C-peptide moiety, as represented by (Tyr0)-C-Peptide, in the context of proinsulin maturation in dogs.

The Structural and Functional Importance of C-Peptide in Proinsulin Folding

The primary structure of canine preproinsulin consists of a signal peptide, the B-chain, C-peptide, and the A-chain.[2] Following translocation into the endoplasmic reticulum and cleavage of the signal peptide, the resulting proinsulin molecule must fold correctly to form three critical disulfide bonds. C-peptide acts as a molecular scaffold, bringing the A and B chains into close proximity and ensuring the correct pairing of cysteine residues to form the inter- and intra-chain disulfide bridges.[1] The absence or significant alteration of the C-peptide can lead to misfolding and aggregation of proinsulin, resulting in cellular stress and impaired insulin secretion.[3]

Disulfide Bond Formation

The correct formation of disulfide bonds is paramount for the biological activity of insulin. C-peptide facilitates this process by constraining the polypeptide chain, thus promoting the formation of the native disulfide linkages:

-

Intra-chain: Between CysA6 and CysA11

-

Inter-chain: Between CysA7 and CysB7, and between CysA20 and CysB19

Studies have shown that in the absence of C-peptide, the efficiency of correct disulfide bond formation is significantly reduced, leading to the formation of improperly folded and inactive insulin molecules.[4]

The Enzymatic Processing of Proinsulin

Once properly folded, proinsulin is transported from the endoplasmic reticulum to the Golgi apparatus and then packaged into immature secretory granules. Within these granules, the conversion of proinsulin to insulin is initiated through the action of two key prohormone convertases: Prohormone Convertase 1/3 (PC1/3) and Prohormone Convertase 2 (PC2).[5][6] These enzymes cleave proinsulin at specific sites marked by pairs of basic amino acids.

Cleavage Sites in Canine Proinsulin

The canine proinsulin sequence contains two primary cleavage sites:

-

B-chain/C-peptide junction: Cleavage occurs after an Arg-Arg pair.

-